5-(4-methylpiperidin-1-yl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Description
5-(4-methylpiperidin-1-yl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a useful research compound. Its molecular formula is C14H21N7 and its molecular weight is 287.371. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound, also known as 4-methyl-1-[7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]piperidine, is Lysine specific demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation, a crucial post-translational modification in proteins that regulate gene expression .
Mode of Action
The compound acts as a reversible inhibitor of LSD1 . It binds to the enzyme and prevents it from interacting with its substrates, thereby inhibiting its activity . The compound shows certain selectivity to LSD1 over monoamine oxidase A/B (MAO-A/B) .
Biochemical Pathways
The inhibition of LSD1 leads to an increase in the methylation of histones, particularly histone H3 at lysine 4 (H3K4). This modification is generally associated with gene activation. Therefore, the inhibition of LSD1 can lead to changes in gene expression patterns, affecting various biochemical pathways .
Result of Action
The inhibition of LSD1 by this compound can lead to significant changes in cellular processes. For instance, when MGC-803 cells (a type of gastric cancer cell) are treated with this compound, the activity of LSD1 can be significantly inhibited, and the cell migration ability is also suppressed .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins, playing a significant role in biochemical reactions . For instance, it has been found to inhibit Ubiquitin specific peptidase 28 (USP28), a protein associated with the development of various malignancies .
Cellular Effects
5-(4-methylpiperidin-1-yl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine has been observed to influence cell function. It affects cell signaling pathways, gene expression, and cellular metabolism . For example, it inhibits the proliferation and epithelial-mesenchymal transition (EMT) progression in gastric cancer cell lines .
Molecular Mechanism
At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It reversibly binds to USP28, directly affecting its protein levels .
Properties
IUPAC Name |
5-(4-methylpiperidin-1-yl)-7-pyrrolidin-1-yl-2H-triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N7/c1-10-4-8-21(9-5-10)14-15-12-11(17-19-18-12)13(16-14)20-6-2-3-7-20/h10H,2-9H2,1H3,(H,15,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKUKUXJVGLJMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=NNN=C3C(=N2)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.